

# (+)-Isolariciresinol chemical structure and properties

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Compound of Interest		
Compound Name:	(+)-Isolariciresinol	
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# An In-depth Technical Guide to (+)-Isolariciresinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **(+)-Isolariciresinol**, a lignan found in various plant species. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

#### **Chemical Structure and Identification**

polyphenol, a primary alcohol, and a member of the guaiacols.[1][2]

(+)-Isolariciresinol is a lignan characterized by a 5,6,7,8-tetrahydronaphthalen-2-ol skeleton. [1] Key structural features include hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3, and a 4-hydroxy-3-methoxyphenyl group at position 8.[1] It is classified as a

Chemical Identifiers



Identifier	Value	Source
IUPAC Name	(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol	[1]
CAS Number	548-29-8	[1][2][3][4][5]
Chemical Formula	C20H24O6	[1][3][4][5]
Molecular Weight	360.4 g/mol	[1][4][5]
Synonyms	Isolariciresinol, (+)- Cyclolariciresinol, (7'S,8'R,8R)- Isolariciresinol	[1]

## **Physicochemical Properties**

**(+)-Isolariciresinol** is a white to off-white crystalline solid.[2][6] Its solubility and other physical properties are summarized below.

Physicochemical Data



Property	Value	Source
Melting Point	88-90 °C or 112 °C	[2][3]
Boiling Point (Predicted)	584.1±50.0 °C	[2]
Density (Predicted)	1.275±0.06 g/cm3	[2]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate.[2] Poorly soluble in general solvents, but can be dissolved under mild acidic conditions.[6]	
pKa (Predicted)	10.08±0.35	[2]
LogP (Estimated)	1.640	[2]

## **Biological Activities and Therapeutic Potential**

**(+)-Isolariciresinol** exhibits a range of biological activities, making it a compound of interest for drug development. Its primary roles are as an antioxidant and an anti-inflammatory agent. [6]

#### Key Biological Activities:

- Antioxidant Activity: It effectively scavenges ABTS radicals, with a reported IC50 of 19.4 μM in a cell-free assay. This antioxidant property is crucial for preventing cellular damage caused by free radicals.[6]
- Anti-inflammatory Effects: (+)-Isolariciresinol inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages, with an IC50 value of 84.45 μM.
- Neuroprotective Potential: Research indicates that it can inhibit the self-aggregation of amyloid- $\beta$  (1-42) at a concentration of 20  $\mu$ M, suggesting a potential role in the management of Alzheimer's disease.

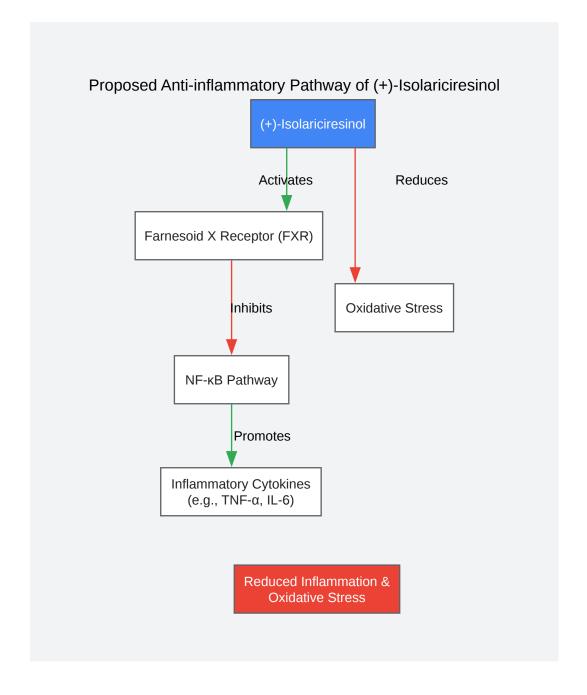


- Cardiovascular Health: Its antioxidant and anti-inflammatory properties suggest potential applications in the treatment of cardiovascular diseases.
- Oncology: There is interest in its potential use in the preparation of drugs for treating tumors.
   [6]

### **Mechanism of Action and Signaling Pathways**

The biological effects of **(+)-Isolariciresinol** are mediated through various cellular signaling pathways. A key proposed mechanism involves the activation of the farnesoid X receptor (FXR), which can lead to the reduction of oxidative stress and inflammation.





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Caption: Proposed anti-inflammatory and antioxidant mechanism of **(+)-Isolariciresinol** via FXR activation.

## **Experimental Protocols**

Detailed experimental protocols are essential for the accurate study of **(+)-Isolariciresinol**. Below are generalized methodologies for key assays mentioned in the literature.

#### Foundational & Exploratory





A. ABTS Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Workflow:

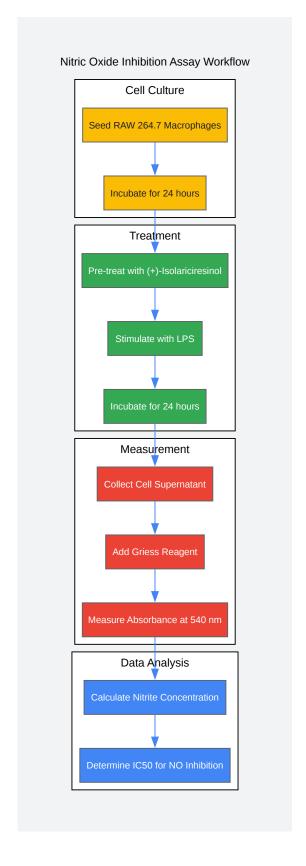
Caption: Workflow for determining antioxidant activity using the ABTS assay.

- Detailed Steps:
  - Prepare a stock solution of ABTS and potassium persulfate.
  - Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
  - Dilute the ABTS•+ solution with ethanol to obtain an absorbance of  $0.70 \pm 0.02$  at 734 nm.
  - Add various concentrations of (+)-Isolariciresinol to the diluted ABTS•+ solution.
  - After a set incubation period, measure the absorbance at 734 nm.
  - Calculate the percentage of inhibition and determine the IC50 value.
- B. Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Workflow:





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